An In-depth Technical Guide on the Role of MT1 and MT3 Receptors in the Action of Afobazole
Afobazole (fabomotizole) is a non-benzodiazepine anxiolytic agent with a distinct pharmacological profile that confers both anxiolytic and neuroprotective properties without sedative or myorelaxant effects.[1][2] While its interaction with the sigma-1 (σ1) receptor is a well-established primary mechanism of action, Afobazole's engagement with other neuroreceptor systems, specifically the melatonin MT1 and MT3 receptors, contributes significantly to its unique therapeutic effects.[3][4] This technical guide provides a comprehensive analysis for researchers and drug development professionals on the specific roles of MT1 and MT3 receptors in Afobazole's molecular mechanism. We will dissect the binding affinities, explore the downstream signaling consequences of these interactions, present a synergistic hypothesis for Afobazole's polypharmacology, and detail the key experimental protocols required to investigate these interactions.
Afobazole's departure from classical anxiolytic mechanisms, such as direct GABA-A receptor modulation, is central to its favorable side-effect profile.[3][5] Its efficacy is rooted in a complex interplay with multiple intracellular and membrane-bound targets. Radioligand binding studies have quantitatively characterized Afobazole's affinity for several key neuroreceptors, revealing a nuanced, multi-target engagement strategy.[6][7] While the sigma-1 receptor is a principal target, the melatonergic system is also directly modulated.[5][8]
The binding affinities, expressed as the inhibition constant (Kᵢ), quantify the concentration of Afobazole required to occupy 50% of the receptors in vitro. This data is crucial for understanding the potential physiological relevance of each interaction at therapeutic concentrations.
This binding profile suggests that at therapeutic concentrations, Afobazole is most likely to engage MT3 and σ1 receptors, with potential contributions from MAO-A and MT1 modulation. This guide will focus specifically on the implications of the MT1 and MT3 receptor interactions.
The Melatonin Receptor 1 (MT1) is a G-protein coupled receptor (GPCR) that, along with the MT2 receptor, mediates the central physiological effects of melatonin.[9] These receptors are integral to the regulation of circadian rhythms, sleep-wake cycles, and have been implicated in the pathophysiology of mood and anxiety disorders.[9][10]
Upon activation by an agonist like melatonin, the MT1 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein complex. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.[11][12] MT1 can also couple to Gαq proteins, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium (Ca²⁺).[13][14] These pathways collectively allow MT1 to influence neuronal firing rates and phase-shift circadian rhythms.[9]
Afobazole demonstrates a direct, albeit moderate, binding affinity for the MT1 receptor (Kᵢ ≈ 16 µM).[5][7] This interaction is of lower affinity compared to its primary targets. Consequently, the causality behind this interaction is likely modulatory rather than being the principal driver of its anxiolytic effect.
The designation "MT3 receptor" is historically derived from a melatonin binding site with a pharmacological profile distinct from the GPCRs MT1 and MT2.[17] Subsequent research authoritatively identified MT3 as the cytosolic flavoenzyme NQO2 (NRH:quinone oxidoreductase 2).[18][19] This identification is critical: it means that Afobazole's interaction with MT3 is not a cell-surface signaling event but an engagement with an intracellular enzyme involved in redox cycling and detoxification.[20][21]
NQO2's primary function is the two-electron reduction of quinones, but its inability to efficiently use common cofactors like NAD(P)H raises questions about its precise cellular role, suggesting it may also function in cell signaling.[21] Its modulation has been linked to cellular protection against oxidative stress.
Afobazole binds to the MT3 site with a Kᵢ of approximately 0.97 µM, indicating a significantly higher affinity for this target than for MT1.[6][7][8] This strong interaction suggests a physiologically relevant role in its mechanism of action.
Research has demonstrated that Afobazole exerts a cytoprotective effect against menadione-induced genotoxicity in vitro, a process that is partially mediated by its interaction with the MT3/NQO2 enzyme.[6] The additive cytoprotective effects observed when combining Afobazole with sigma-1 agonists, and the reduction of this effect by sigma-1 antagonists, strongly suggests a dual mechanism.[6][22]
The therapeutic profile of Afobazole is best understood not by examining each target in isolation, but by synthesizing their contributions into a cohesive, synergistic model. Afobazole's unique non-sedating anxiolysis and neuroprotection likely emerge from the concurrent modulation of these distinct cellular pathways.
To validate and further explore the interactions of Afobazole with MT1 and MT3, specific and robust experimental protocols are required. The following sections detail the core methodologies.
The molecular action of Afobazole is a compelling example of rational polypharmacology. While the σ1 receptor is a cornerstone of its anxiolytic and neuroprotective effects, this guide has illuminated the critical and distinct contributions of the MT1 and MT3 receptors. The high-affinity interaction with the MT3 receptor (NQO2) provides a robust mechanism for cytoprotection via modulation of intracellular redox pathways. The lower-affinity engagement of the MT1 receptor offers a potential pathway for modulating circadian and mood-related neurocircuitry, complementing the primary anxiolytic action without inducing sedation.
By understanding this multi-target mechanism, researchers and clinicians can better appreciate the unique therapeutic niche of Afobazole and guide the development of future anxiolytics with improved efficacy and safety profiles.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fabomotizole? [Online].
-
Cuevas, J., Behensky, A., Deng, W., & Katnik, C. (2011). Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors. Journal of Pharmacology and Experimental Therapeutics, 339(1), 152-160. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Fabomotizole. [Online]. Available: [Link]
-
Neznamov, G. G., Siuniakov, S. A., Chumakov, D. V., Bochkarev, V. K., & Seredenin, S. B. (2001). [Clinical study of the selective anxiolytic agent afobazol]. Eksperimental'naia i klinicheskaia farmakologiia, 64(2), 15–19. [Online]. Available: [Link]
-
Pandi-Perumal, S. R., Trakht, I., Srinivasan, V., Spence, D. W., Maestroni, G. J. M., Zisapel, N., & Cardinali, D. P. (2008). The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. CNS Drugs, 22(5), 365-383. [Online]. Available: [Link]
-
Ahmed, R. (2010). Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle. VCU Theses and Dissertations. [Online]. Available: [Link]
-
Zenina, T. A., Gavrish, I. V., Gudasheva, T. A., & Seredenin, S. B. (2005). [Neuroprotective properties of afobazol in vitro]. Eksperimental'naia i klinicheskaia farmakologiia, 68(4), 19-21. [Online]. Available: [Link]
-
Troscriptions. (2024, April 11). Melatonin in Easing Depression and Anxiety. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1.... [Online]. Available: [Link]
-
Kadnikov, I. A., Verbovaya, E. R., Voronkov, D. N., Voronin, M. V., & Seredenin, S. B. (2020). Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson's Disease. International Journal of Molecular Sciences, 21(20), 7609. [Online]. Available: [Link]
-
Cecon, E., Oishi, A., & Jockers, R. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Online]. Available: [Link]
-
Behensky, A., Yasny, I., Shuster, A., Seredenin, S., Petrov, A., & Cuevas, J. (2013). Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes. Neuroscience, 250, 669-680. [Online]. Available: [Link]
-
Voronin, M. V., Kadnikov, I. A., & Seredenin, S. B. (2016). Contribution of Sigma-1 receptor to cytoprotective effect of afobazole. Pharmacology research & perspectives, 4(5), e00259. [Online]. Available: [Link]
-
Aziriova, S., Svobodova, I., Zeman, M., & Simko, F. (2022). Melatonin as a Potential Approach to Anxiety Treatment. International Journal of Molecular Sciences, 23(24), 16187. [Online]. Available: [Link]
-
SciSpace. (2010). Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle. [Online]. Available: [Link]
-
Seredenin, S. B., Antipova, T. A., Voronin, M. V., Kurchashova, S. Y., & Kuimov, A. N. (2009). Interaction of Afobazole with σ1-Receptors. Bulletin of Experimental Biology and Medicine, 148(1), 42-44. [Online]. Available: [Link]
-
Antipova, T. A., Sapozhnikova, T. A., Bakhtina, L. Y., & Seredenin, S. B. (2019). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I—Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. International Journal of Molecular Sciences, 20(17), 4268. [Online]. Available: [Link]
- Patsnap Synapse. (2024, June 14). What is Fabomotizole used for? [Online].
-
Liu, K., He, J., & Xu, A. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5519. [Online]. Available: [Link]
-
Leung, C., & Shilton, B. H. (2021). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). Archives of Biochemistry and Biophysics, 701, 108816. [Online]. Available: [Link]
-
ResearchGate. (2022, December 14). Melatonin as a Potential Approach to Anxiety Treatment. [Online]. Available: [Link]
-
Syunyakov, T. S., & Neznamov, G. G. (2016). [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 116(10), 33-42. [Online]. Available: [Link]
-
Neznamov, G. G., Siuniakov, S. A., Teleshova, E. S., Chumakov, D. V., Mametova, L. E., & Seredenin, S. B. (2010). [Anxiolytic afobazole action self-evaluated by patients with anxiety-asthenic disorders]. Eksperimental'naia i klinicheskaia farmakologiia, 73(9), 6-12. [Online]. Available: [Link]
-
Seredenin, S. B., & Voronin, M. V. (2009). Neuroreceptor mechanisms involved in the action of afobazole. Eksperimental'naia i Klinicheskaia Farmakologiia, 72(1), 3-11. [Online]. Available: [Link]
-
Aziriova, S., Svobodova, I., Zeman, M., & Simko, F. (2022). Melatonin as a Potential Approach to Anxiety Treatment. International Journal of Molecular Sciences, 23(24), 16187. [Online]. Available: [Link]
-
Boutin, J. A. (2020). Is There Sufficient Evidence that the Melatonin Binding Site MT3 Is Quinone Reductase 2? Molecules, 25(23), 5536. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Melatonin receptor. [Online]. Available: [Link]
-
Nosjean, O., Nicolas, J. P., Klupsch, F., Delagrange, P., Canet, E., & Boutin, J. A. (2001). Organs from mice deleted for NRH:quinone oxidoreductase 2 are deprived of the melatonin binding site MT3. Journal of Biological Chemistry, 276(23), 20776-20780. [Online]. Available: [Link]
-
Inxight Drugs. (n.d.). FABOMOTIZOLE. [Online]. Available: [Link]
-
Antipova, T. A., Sapozhnikova, T. A., Bakhtina, L. Y., & Seredenin, S. B. (2019). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I—Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. International Journal of Molecular Sciences, 20(17), 4268. [Online]. Available: [Link]
-
Leung, C., & Shilton, B. H. (2021). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). Archives of Biochemistry and Biophysics, 701, 108816. [Online]. Available: [Link]
-
Stauch, B., & Cherezov, V. (2019). Structural Insights into Melatonin Receptors. Biochemistry, 58(37), 3844-3846. [Online]. Available: [Link]
-
Carretero, M., Castan, S., Garcia-Navas, R., Arraztoa, J. A., & Tosini, G. (2012). MT3 melatonin binding site, MT1 and MT2 melatonin receptors are present in oocyte, but only MT1 is present in bovine blastocyst produced in vitro. Reproductive Biology and Endocrinology, 10, 103. [Online]. Available: [Link]
-
Stauch, B., Johansson, L. C., McCorvy, J. D., Patel, N., Han, G. W., Huang, X. P., ... & Cherezov, V. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284-288. [Online]. Available: [Link]
-
Boutin, J. A., & Ferry, G. (2019). Measuring Binding at the Putative Melatonin Receptor MT3. In Melatonin and Melatonergic Drugs in Clinical Practice (pp. 57-67). Springer, Cham. [Online]. Available: [Link]
-
Carretero, M., Castan, S., Garcia-Navas, R., Arraztoa, J. A., & Tosini, G. (2012). MT3 melatonin binding site, MT1 and MT2 melatonin receptors are present in oocyte, but only MT1 is present in bovine blastocyst produced in vitro. Reproductive Biology and Endocrinology, 10, 103. [Online]. Available: [Link]
-
Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., ... & Irwin, J. J. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. [Online]. Available: [Link]
-
Kryzhanovskii, S. A., Salimov, R. M., Tsorin, I. B., & Seredenin, S. B. (2018). On the Mechanism of the Cardioprotective Action of σ1 Receptor Agonist Anxiolytic Fabomotizole Hydrochloride (Afobazole). Bulletin of experimental biology and medicine, 165(5), 629–633. [Online]. Available: [Link]
-
EurekAlert!. (2019, April 24). Researchers create the first maps of two melatonin receptors essential for sleep. [Online]. Available: [Link]
-
Semantic Scholar. (n.d.). [Neuroreceptor mechanisms of the afobazole effect]. [Online]. Available: [Link]